molecular formula C7H2BrClF3NO2 B8030872 1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene

1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B8030872
M. Wt: 304.45 g/mol
InChI Key: DDLCLMVGESNPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene typically involves multi-step reactions. One common approach includes:

    Halogenation: The addition of bromine and chlorine atoms to specific positions on the benzene ring.

    Trifluoromethylation: The incorporation of a trifluoromethyl group.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as Friedel-Crafts acylation followed by nitration and halogenation are commonly used .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the nitro group can be replaced by other functional groups.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different products depending on the reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it useful in the development of new materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Agricultural Chemistry: Used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to inhibition or activation of specific enzymes, affecting cellular processes .

Comparison with Similar Compounds

  • 1-Bromo-3-nitro-5-(trifluoromethyl)benzene
  • 2-Chloro-5-(trifluoromethyl)nitrobenzene
  • 4-Chloro-3-nitro-α,α,α-trifluorotoluene

Uniqueness: 1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .

Properties

IUPAC Name

1-bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLCLMVGESNPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.